trans-2-(Morpholin-4-yl)cyclobutan-1-ol
Description
Properties
IUPAC Name |
(1R,2R)-2-morpholin-4-ylcyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-8-2-1-7(8)9-3-5-11-6-4-9/h7-8,10H,1-6H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQICDDOZUFNCIJ-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2CCOCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to trans-2-(Morpholin-4-yl)cyclobutan-1-ol involves the nucleophilic addition of morpholine to cyclobutanone derivatives, followed by stereoselective control to yield the trans isomer.
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Morpholine reacts with cyclobutanone under controlled conditions, often in the presence of catalysts or specific solvents, to afford the this compound product.
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- Solvents: Common solvents include toluene, acetonitrile, or other aprotic solvents that facilitate nucleophilic addition while minimizing side reactions.
- Temperature: Moderate heating (around 60–85°C) is often employed to promote the reaction without decomposing sensitive intermediates.
- Catalysts: Acid catalysts or Lewis acids may be used to activate the carbonyl group of cyclobutanone, enhancing nucleophilic attack by morpholine.
- Reaction Time: Typically ranges from several hours to overnight to achieve optimal conversion and stereoselectivity.
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The trans configuration is favored due to steric and electronic factors during the addition step, with reaction conditions optimized to suppress the formation of the cis isomer.
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In industrial synthesis, continuous flow chemistry and automated synthesis platforms are employed to improve reproducibility, scalability, and purity. These methods allow precise control over reaction parameters, leading to consistent high yields and quality.
Industrial and Large-Scale Synthesis Considerations
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Industrial synthesis prioritizes high yield, purity, and minimal byproduct formation. The reaction is often carried out in non-aqueous media to avoid hydrolysis and impurities. Solvent choice (e.g., toluene or acetonitrile) and reaction parameters are optimized to maximize product quality.
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The product is typically isolated by filtration, solvent extraction, or distillation, depending on the scale. The avoidance of aqueous workup minimizes hydrolysis and degradation, preserving the integrity of the trans isomer.
Automation and Continuous Flow:
Continuous flow reactors enable precise temperature and residence time control, improving stereoselectivity and throughput. Automated synthesis platforms facilitate rapid screening of reaction conditions and scaling up from laboratory to production scale.
Data Table: Summary of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | Morpholine, Cyclobutanone |
| Reaction Type | Nucleophilic addition to carbonyl, stereoselective ring substitution |
| Solvents | Toluene, Acetonitrile, Aprotic solvents |
| Catalysts | Acid catalysts, Lewis acids (optional) |
| Temperature Range | 60–85 °C |
| Reaction Time | Several hours to overnight |
| Stereoselectivity | Favoring trans isomer via steric and electronic control |
| Industrial Techniques | Continuous flow chemistry, automated synthesis |
| Purification Methods | Filtration, distillation, solvent extraction |
| Yield and Purity | High yield and purity achievable with optimized conditions |
| Mechanistic Insights | Possible involvement of radical intermediates in ring contraction (from related studies) |
Research Findings and Notes
- The reaction avoids aqueous media to reduce side reactions and hydrolysis, which is critical for maintaining product purity.
- Radical trapping experiments in related cyclobutane syntheses indicate the involvement of biradical intermediates, which may influence stereochemical outcomes.
- The preparation methods are adaptable for scale-up with modern chemical engineering techniques, ensuring reproducibility and efficiency in industrial applications.
- No direct references to the use of toxic reagents or harsh conditions in the synthesis of this compound were found, indicating a relatively mild and safe synthetic profile.
Chemical Reactions Analysis
trans-2-(Morpholin-4-yl)cyclobutan-1-ol: undergoes several types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form various derivatives, often using oxidizing agents like hydrogen peroxide or chromium-based reagents.
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce different reduced forms.
Substitution: : Substitution reactions involve replacing one or more atoms in the molecule with different atoms or groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, chromium trioxide (CrO3), and other oxidizing agents.
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.
Substitution: : Nucleophiles like ammonia or halides, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: : Various oxidized derivatives, including aldehydes, ketones, and carboxylic acids.
Reduction: : Reduced forms of the compound, often with different functional groups.
Substitution: : Substituted derivatives with different atoms or groups attached to the core structure.
Scientific Research Applications
trans-2-(Morpholin-4-yl)cyclobutan-1-ol: has diverse applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity and interactions with biological molecules.
Medicine: : Explored for its therapeutic potential in drug development and as a lead compound for new medications.
Industry: : Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which trans-2-(Morpholin-4-yl)cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biochemical processes and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Analogues: cis vs. trans Isomerism
The stereochemistry of substituents on cyclobutane significantly impacts molecular interactions. For example:
- cis-2-(3',4'-Dihydroxyphenyl)-3-acetylamino-1,4-benzodioxane (4) and trans-2-(3',4'-dihydroxyphenyl)-3-acetylamino-1,4-benzodioxane (5) exhibit distinct biological activities despite identical substituents. The trans isomer (5) demonstrated superior efficacy in assays related to cancer treatment, underscoring the importance of stereochemistry in pharmacological profiles .
Key Insight : The trans configuration in trans-2-(Morpholin-4-yl)cyclobutan-1-ol may enhance target binding due to reduced steric hindrance compared to cis analogues.
Morpholine-Containing Analogues
2-(Morpholin-4-yl)-1,7-Naphthyridines
These compounds, described in a 2022 patent, feature a morpholine group attached to a naphthyridine core. They are designed as inhibitors of hyperproliferative diseases. Unlike this compound, the morpholine here is part of a larger aromatic system, which may improve DNA intercalation but reduce solubility .
4-Oxo-1,4-dihydroquinoline-3-carb Derivatives
In a 2007 study, a 2-(morpholin-4-yl)ethyl substituent was introduced to mimic the morpholinoethyl group in WIN-55,212-2. However, this modification resulted in 14-fold lower affinity (Ki = 221 nM) compared to simpler alkyl chains, highlighting that linker length and substituent positioning critically influence activity .
Key Insight : Direct attachment of morpholine to the cyclobutane ring (as in the target compound) avoids the affinity loss seen in ethyl-linked morpholine derivatives, suggesting optimal spatial placement for target engagement.
Cyclobutane Ring Analogues
trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol
This compound shares the trans-cyclobutanol scaffold but replaces the morpholine with a 4-imino-dihydropyridinyl group. While its molecular weight (164.2 g/mol) and purity (≥95%) are comparable to the target compound, the imino group may alter hydrogen-bonding capacity and solubility .
Puckering in Cyclobutane Derivatives
The trans configuration induces specific puckering dynamics in the cyclobutane ring, as described by Cremer and Pople’s generalized puckering coordinates. This conformational rigidity may enhance binding specificity compared to more flexible ring systems .
Data Table: Structural and Functional Comparison
Biological Activity
Trans-2-(Morpholin-4-yl)cyclobutan-1-ol is a compound of interest due to its unique structural features and potential biological activities. The morpholine ring, combined with the cyclobutane structure, suggests that this compound could exhibit a range of pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective effects, supported by relevant data tables and case studies.
Chemical Structure
This compound is characterized by the following chemical structure:
The presence of the morpholine moiety is significant as it is known to enhance solubility and bioactivity in various biological systems.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against several pathogenic microorganisms.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that the compound has moderate activity against Gram-positive bacteria and higher resistance against Gram-negative strains.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro assays revealed significant cytotoxic effects.
Table 2: Cytotoxicity Data
The IC50 values suggest that this compound has promising potential as an anticancer agent, particularly against lung and cervical cancer cell lines.
Neuroprotective Effects
Neuroprotection is another area where this compound shows promise. Studies indicate that it may help mitigate neuronal damage in models of neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
In a recent animal study, this compound was administered to mice subjected to oxidative stress conditions. The results showed:
- Reduction in Oxidative Stress Markers : Decreased levels of malondialdehyde (MDA).
- Improved Behavioral Outcomes : Enhanced performance in memory tests compared to control groups.
- Histopathological Improvements : Less neuronal degeneration observed in brain tissues.
These findings suggest that the compound may exert protective effects on neuronal cells, potentially offering therapeutic benefits for conditions such as Alzheimer's disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
